Copper diglycollate

Description

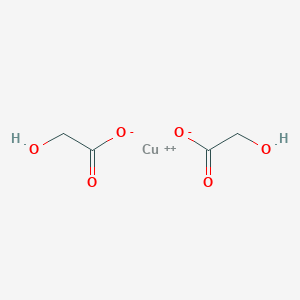

Copper diglycollate is the copper(II) salt of diglycollic acid (C₄H₆O₅), a dicarboxylic acid derived from glycolic acid. Its structure comprises two carboxylate groups linked by an ether bond, enabling strong chelation with transition metals like copper. For instance, poly(butylene succinate) and poly(ethylene succinate) copolymers incorporating diglycollate moieties exhibit enhanced mechanical properties, such as increased break strain, compared to homopolymers .

Properties

IUPAC Name |

copper;2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O3.Cu/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXRDHUDBAILGK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579739 | |

| Record name | Copper(2+) bis(hydroxyacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18911-01-8, 13474-51-6 | |

| Record name | Bis[(hydroxy-κO)acetato-κO]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18911-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper diglycollate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018911018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) bis(hydroxyacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper diglycollate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

Redox Behavior

Copper diglycollate participates in redox reactions due to Cu²⁺’s accessible +1 and +2 oxidation states:

-

Reduction by iodide :

Off-white CuI precipitates, with iodine liberated . -

Oxidative decomposition :

Under acidic, oxidative conditions (e.g., HNO₃):

Nitrogen dioxide evolves as a brown gas .

Thermal Decomposition

Heating this compound above 200°C yields:

Copper(II) oxide residue forms as a black powder .

Comparative Reactivity Table

Mechanistic Insights

-

Ligand lability : The diglycollate ligand’s weak field strength allows substitution by stronger ligands (e.g., NH₃, Cl⁻) .

-

Redox pathways : Cu²⁺ stabilizes radical intermediates in catalytic cycles, as seen in Fenton-like reactions .

-

Solvent effects : Aqueous stability decreases in acidic media due to protonation of carboxylate groups .

Comparison with Similar Compounds

Sodium Hydrogen Diglycollate (Structural Analogue)

Structural Similarity : Sodium hydrogen diglycollate (NaHC₄H₄O₅) shares the same diglycollate anion but with a sodium cation instead of copper.

Functional Differences :

Cupric Oxide (CuO, Functional Analogue)

Functional Similarity : Both compounds contain copper and are involved in redox chemistry.

Key Differences :

- Applications : Cupric oxide is a redox standard in titrimetry, while this compound’s utility lies in coordination chemistry or polymer synthesis .

- Coordination Behavior : CuO lacks the chelating capacity of diglycollate, making this compound more effective in forming stable metal-organic frameworks (MOFs) or catalysts .

Research Findings and Comparative Data

Table 1. Comparative Properties of this compound and Related Compounds

Discussion of Key Contrasts

- Chelation vs. Redox Activity: this compound’s diglycollate ligand enhances metal coordination, making it suitable for catalysis or polymer crosslinking.

- Cation Influence : Sodium hydrogen diglycollate’s water solubility and stability underpin its analytical use, whereas copper’s redox versatility expands applications to materials science .

Q & A

Q. What steps ensure ethical compliance when studying this compound’s ecotoxicological impacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.